molecular formula C12H9N3S B1332934 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline CAS No. 121717-35-9

4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline

Cat. No.: B1332934
CAS No.: 121717-35-9
M. Wt: 227.29 g/mol
InChI Key: IVSNYGRJULLELG-UHFFFAOYSA-N
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Description

4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline is a useful research compound. Its molecular formula is C12H9N3S and its molecular weight is 227.29 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth, survival, proliferation, and differentiation . The compound binds to the active site of PI3K, inhibiting its activity and thereby affecting downstream signaling pathways. Additionally, this compound has been shown to interact with other biomolecules such as adenosine receptors and neuropeptides, further highlighting its diverse biochemical properties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PI3K by this compound leads to reduced cell proliferation and increased apoptosis in cancer cells . Moreover, the compound has been observed to affect the expression of genes involved in cell cycle regulation and metabolic pathways, thereby altering cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PI3K, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This binding inhibits the catalytic activity of PI3K, preventing the phosphorylation of downstream targets and disrupting key signaling pathways. Additionally, this compound has been shown to modulate the activity of other enzymes and receptors, further contributing to its diverse molecular mechanisms .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of PI3K activity and persistent changes in cellular function . The compound’s effects may vary depending on the specific experimental conditions and cell types used .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses of the compound have been shown to effectively inhibit PI3K activity and reduce tumor growth in cancer models . Higher doses may lead to toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy plateaus at certain concentrations, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit key enzymes in glycolysis and the tricarboxylic acid (TCA) cycle, leading to altered energy production and metabolic homeostasis . Additionally, this compound affects the levels of various metabolites, such as glucose and lactate, further highlighting its impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in specific cellular compartments . Additionally, this compound binds to plasma proteins, influencing its distribution and bioavailability in tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with PI3K and other target enzymes . Post-translational modifications, such as phosphorylation and ubiquitination, may also influence the compound’s localization and stability . Furthermore, this compound has been observed to accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts additional effects on cellular function .

Properties

IUPAC Name

4-([1,3]thiazolo[5,4-b]pyridin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)16-11/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSNYGRJULLELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366702
Record name 4-([1,3]thiazolo[5,4-b]pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121717-35-9
Record name 4-([1,3]thiazolo[5,4-b]pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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